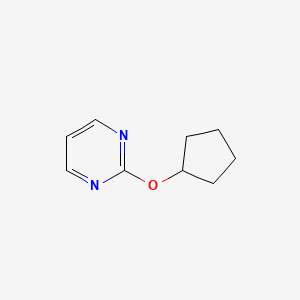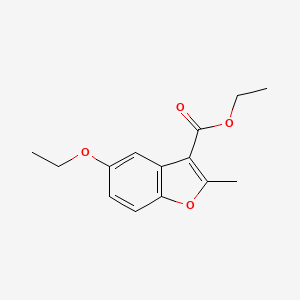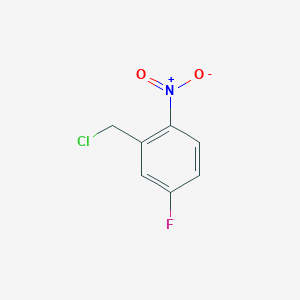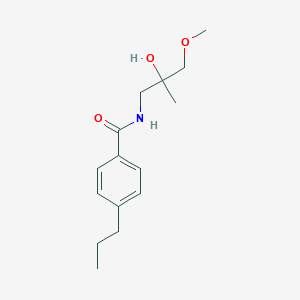
2-(Cyclopentyloxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Cyclopentyloxy)pyrimidine” is a chemical compound with the molecular formula C9H12N2O . It is a pyrimidine derivative, which is a class of compounds that are widely studied due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of “2-(Cyclopentyloxy)pyrimidine” can be analyzed using various spectroscopic techniques . These techniques can provide information about the bond lengths, bond angles, and other structural features of the molecule .
Chemical Reactions Analysis
Pyrimidines, including “2-(Cyclopentyloxy)pyrimidine”, can undergo a variety of chemical reactions . These reactions can involve the addition or substitution of various functional groups, which can significantly alter the properties of the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Cyclopentyloxy)pyrimidine” can be determined using various analytical techniques . These properties can include the compound’s melting point, boiling point, solubility, and stability .
Aplicaciones Científicas De Investigación
Diabetes Mellitus Treatment Exploration
Due to its structural similarity to natural nucleotides, “2-(Cyclopentyloxy)pyrimidine” is being explored for its role in metabolic pathways relevant to diabetes mellitus. It may offer a new approach to modulate insulin signaling or glucose metabolism.
Each of these applications leverages the unique properties of the pyrimidine ring, combined with the “2-(Cyclopentyloxy)” substitution, to target different biological pathways and diseases. Ongoing research in these areas continues to reveal the versatility and potential of this compound in medicinal chemistry .
Direcciones Futuras
Future research on “2-(Cyclopentyloxy)pyrimidine” could involve the development of new synthesis methods, the exploration of its potential biological activities, and the investigation of its mechanism of action . This could lead to the discovery of new therapeutic agents or the development of new materials .
Mecanismo De Acción
Target of Action
2-(Cyclopentyloxy)pyrimidine is a derivative of pyrimidine, a class of compounds known to exhibit a range of pharmacological effects including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities . The primary targets of pyrimidines are often key enzymes involved in various biochemical pathways.
Mode of Action
Pyrimidines in general are known to interact with their targets by inhibiting the expression and activities of certain vital inflammatory mediators
Biochemical Pathways
Pyrimidines participate in diverse cellular functions such as the synthesis of DNA, RNA, lipids, and carbohydrates . They can be produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream
Pharmacokinetics
The pharmacokinetics of pyrimidine analogues have been studied extensively . These studies have shown that pyrimidine analogues are prodrugs that need to be activated within the cell. The intracellular activation involves several metabolic steps including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate .
Result of Action
Pyrimidines in general are known to have a broad spectrum of biological effects, including anti-inflammatory effects . They are also known to have potential anticancer properties .
Action Environment
For instance, the effects of antimetabolites and inhibitors can cause changes in pyrimidine metabolism . Additionally, genetic manipulations, such as knock-downs, knock-outs, and knock-ins, of pyrimidine enzymes can also affect pyrimidine metabolism in the cell .
Propiedades
IUPAC Name |
2-cyclopentyloxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-5-8(4-1)12-9-10-6-3-7-11-9/h3,6-8H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKKHTPIDOAXHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentyloxy)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2878258.png)
![2-(4-chlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2878259.png)
![1,3-Benzodioxol-5-yl-[4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2878260.png)

![2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2878265.png)
![5-((4-(Trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2878266.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2878267.png)
![N-(2-(pyridin-4-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2878268.png)

![4-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzenesulfonamide](/img/structure/B2878271.png)

![4-fluoro-N-(3-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)propyl)benzamide](/img/structure/B2878275.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide](/img/structure/B2878278.png)